molecular formula C34H48N2O7 B217465 Trienomycin C CAS No. 100662-00-8

Trienomycin C

Cat. No.: B217465
CAS No.: 100662-00-8
M. Wt: 596.8 g/mol
InChI Key: UCWPFJPJRPFKOD-MXPCREJFSA-N
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Description

Trienomycin C is a natural product found in Streptomyces seoulensis and Streptomyces with data available.

Scientific Research Applications

Antiproliferative and Antineuroinflammatory Activity

Trienomycin C, as part of the ansamycins, has been identified for its significant antiproliferative and antineuroinflammatory activities. In a study, new ansamycins, including trienomycins, were isolated from Streptomyces cacaoi subsp. asoensis H2S5 and exhibited potent activity against HepG2 cells, inducing apoptosis. Additionally, these compounds showed inhibition of nitric oxide production, suggesting potential as antineuroinflammatory agents (Tang et al., 2018).

Anticancer Potential

Monoenomycin, a simplified analogue of trienomycin A, demonstrates significant anticancer activity. This suggests that the trienomycin family, including this compound, has potential applications in cancer treatment. The study on monoenomycin highlights the importance of the structural elements in trienomycins for their biological activity (Brandt & Blagg, 2011).

Synthesis and Structural Analysis

The total synthesis of trienomycins, including this compound, has been achieved. This advancement in synthetic methods allows for the exploration of their potential applications in various fields, especially in pharmaceuticals (Del Valle & Krische, 2013).

Cytotoxic Effects

New ansamycins, such as trienomycins H and I, along with trienomycinol, have demonstrated cytotoxic effects on certain cell lines, indicating the potential of this compound in similar applications. This underscores the importance of exploring the cytotoxic properties of this compound for therapeutic purposes (Fan et al., 2018).

Potential as STAT3 Pathway Inhibitor

The natural product trienomycin A, another member of the trienomycin family, has been identified as an inhibitor of the STAT3 pathway, showing efficacy against pancreatic cancer. This suggests that this compound may also have similar properties and potential applications in cancer treatment (He et al., 2021).

Properties

CAS No.

100662-00-8

Molecular Formula

C34H48N2O7

Molecular Weight

596.8 g/mol

IUPAC Name

[(6E,8E,10Z,16E)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(2-methylbutanoylamino)propanoate

InChI

InChI=1S/C34H48N2O7/c1-7-22(2)33(40)35-25(5)34(41)43-30-17-12-10-8-9-11-16-29(42-6)21-31(38)36-27-18-26(19-28(37)20-27)15-13-14-23(3)32(39)24(30)4/h8-12,14,16,18-20,22,24-25,29-30,32,37,39H,7,13,15,17,21H2,1-6H3,(H,35,40)(H,36,38)/b9-8+,12-10-,16-11+,23-14+

InChI Key

UCWPFJPJRPFKOD-MXPCREJFSA-N

Isomeric SMILES

CCC(C)C(=O)NC(C)C(=O)OC1C/C=C\C=C\C=C\C(CC(=O)NC2=CC(=CC(=C2)CC/C=C(/C(C1C)O)\C)O)OC

SMILES

CCC(C)C(=O)NC(C)C(=O)OC1CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C(C1C)O)C)O)OC

Canonical SMILES

CCC(C)C(=O)NC(C)C(=O)OC1CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C(C1C)O)C)O)OC

100662-01-9

Synonyms

trienomycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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